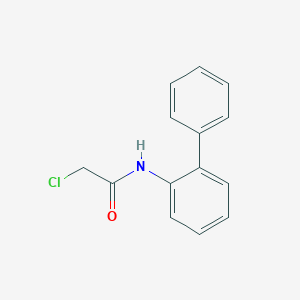

N-Biphenyl-2-yl-2-chloro-acetamide

Description

BenchChem offers high-quality N-Biphenyl-2-yl-2-chloro-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Biphenyl-2-yl-2-chloro-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-phenylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c15-10-14(17)16-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDDKTKNLZLTQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360581 | |

| Record name | N-Biphenyl-2-yl-2-chloro-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23088-28-0 | |

| Record name | N-Biphenyl-2-yl-2-chloro-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physicochemical properties of N-Biphenyl-2-yl-2-chloro-acetamide

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of N-Biphenyl-2-yl-2-chloro-acetamide. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Physicochemical Properties

Detailed experimental data for N-Biphenyl-2-yl-2-chloro-acetamide is limited in publicly available literature. However, based on supplier information and data for structurally related compounds, the following properties can be summarized.

| Property | Value | Source |

| IUPAC Name | 2-chloro-N-(2-phenylphenyl)acetamide | P&S Chemicals |

| CAS Number | 23088-28-0 | SCBT[1] |

| Chemical Formula | C₁₄H₁₂ClNO | SCBT[1] |

| Molecular Weight | 245.70 g/mol | SCBT[1] |

| LogP (Predicted) | 3.8603 | Molbase[2] |

| Polar Surface Area | 20.31 Ų | Molbase[2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Note: The LogP and Polar Surface Area values are for the related compound "N-biphenyl-2-yl-N-chloro-acetamide" and should be considered as estimates for N-Biphenyl-2-yl-2-chloro-acetamide.[2]

Synthesis and Experimental Protocols

General Synthesis Protocol for N-Aryl-2-chloroacetamides

This protocol is adapted from established methods for the synthesis of similar compounds.[4]

Materials:

-

2-Aminobiphenyl (or a substituted aniline derivative)

-

Chloroacetyl chloride

-

An inert solvent (e.g., chloroform, dichloromethane, or toluene)

-

A base (e.g., triethylamine or pyridine)

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve 2-aminobiphenyl and a stoichiometric equivalent of a base (e.g., triethylamine) in an inert solvent like chloroform.

-

Cool the mixture in an ice bath (0–5 °C).

-

Add chloroacetyl chloride dropwise to the cooled solution while stirring. Maintain the temperature below 20°C during the addition.

-

After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes at room temperature to ensure the reaction goes to completion.

-

Quench the reaction by adding water.

-

Separate the organic layer.

-

Wash the organic layer with water, then dry it over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the solid residue from a suitable solvent, such as ethanol, to yield the purified N-Biphenyl-2-yl-2-chloro-acetamide.

Characterization: The structure and purity of the synthesized compound would typically be confirmed using techniques such as:

-

Melting Point: To determine the purity of the compound.

-

FTIR Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O, C-Cl).

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of atoms.

Below is a logical workflow for the synthesis and characterization process.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the mechanism of action of N-Biphenyl-2-yl-2-chloro-acetamide.

However, the broader class of N-substituted chloroacetamides has been reported to exhibit a range of biological activities, including antimicrobial, antifungal, and herbicidal properties.[5][6] The biological activity of these compounds is often attributed to the reactivity of the chloroacetyl group, which can alkylate nucleophilic residues in biological macromolecules, such as proteins and nucleic acids.

Given the absence of specific data for N-Biphenyl-2-yl-2-chloro-acetamide, it is not possible to create a diagram of a known signaling pathway. Further research would be required to determine its biological targets and mechanism of action.

Conclusion

N-Biphenyl-2-yl-2-chloro-acetamide is a compound for which basic chemical identifiers are known, but detailed physicochemical and biological data are lacking. The synthesis can likely be achieved through standard acylation procedures. The potential for biological activity exists based on its structural class, but this remains to be experimentally verified. This guide serves as a summary of the currently available information and highlights the need for further research to fully characterize this compound.

References

- 1. scbt.com [scbt.com]

- 2. N-biphenyl-2-yl-N-chloro-acetamide | 860572-11-8-Molbase [molbase.com]

- 3. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsr.info [ijpsr.info]

An In-depth Technical Guide to N-Biphenyl-2-yl-2-chloro-acetamide: Molecular Structure, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Biphenyl-2-yl-2-chloro-acetamide is a synthetic organic compound belonging to the class of N-aryl acetamides. This technical guide provides a comprehensive overview of its molecular structure, chemical formula, and a plausible synthetic route. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document compiles available information and extrapolates data from closely related compounds to offer insights into its physicochemical properties and potential biological activities. The guide also presents generalized mechanisms of action for the broader class of chloroacetamide derivatives, particularly focusing on their established antimicrobial and antifungal properties, to highlight areas for future research and drug development.

Molecular Structure and Chemical Formula

N-Biphenyl-2-yl-2-chloro-acetamide is characterized by a biphenyl moiety linked to a chloroacetamide group via an amide bond. The IUPAC name for this compound is 2-chloro-N-(2-phenylphenyl)acetamide.[1] The presence of the chloroacetyl group makes it a reactive molecule, capable of participating in various chemical transformations.

Table 1: Chemical and Molecular Data for N-Biphenyl-2-yl-2-chloro-acetamide

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₂ClNO | [1][2] |

| IUPAC Name | 2-chloro-N-(2-phenylphenyl)acetamide | [1] |

| Molecular Weight | 245.70 g/mol | [1] |

| CAS Number | 23088-28-0 | [1] |

Synthesis Protocol

A specific, detailed experimental protocol for the synthesis of N-Biphenyl-2-yl-2-chloro-acetamide is not explicitly detailed in the available literature. However, based on general methods for the synthesis of N-aryl chloroacetamides, a plausible synthetic route can be proposed. The most common method involves the acylation of the corresponding amine with chloroacetyl chloride.

Experimental Protocol: Generalized Synthesis of N-Aryl Chloroacetamides

This protocol is a representative method and may require optimization for the specific synthesis of N-Biphenyl-2-yl-2-chloro-acetamide.

Materials:

-

2-Aminobiphenyl

-

Chloroacetyl chloride

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

-

A suitable base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct

-

Standard laboratory glassware and stirring apparatus

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 2-aminobiphenyl (1 equivalent) in the chosen anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0-5 °C with continuous stirring.

-

Slowly add a suitable base (1.1 equivalents) to the cooled solution.

-

To this mixture, add chloroacetyl chloride (1.1 equivalents) dropwise via a dropping funnel, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid solution.

-

The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure N-Biphenyl-2-yl-2-chloro-acetamide.

Caption: Generalized workflow for the synthesis of N-Biphenyl-2-yl-2-chloro-acetamide.

Potential Biological Activity and Mechanism of Action

While no specific biological activity has been reported for N-Biphenyl-2-yl-2-chloro-acetamide, the broader class of chloroacetamide derivatives is known to exhibit significant antimicrobial and antifungal properties.[3][4][5][6] The biological activity of these compounds is often attributed to the reactive chloroacetyl group.

3.1. Antimicrobial Activity

Studies on various N-aryl chloroacetamides have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria.[4][7] Molecular docking studies on some chloroacetamide derivatives suggest that their mechanism of action may involve the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase II, which are crucial for DNA replication and transcription.[7]

Caption: Postulated antibacterial mechanism of action for N-aryl chloroacetamides.

3.2. Antifungal Activity

Several chloroacetamide derivatives have shown promising activity against various fungal species, including Candida and Aspergillus strains.[5][8] The proposed mechanism for their antifungal action often involves the disruption of the fungal cell membrane. Molecular docking studies suggest that some chloroacetamides may target lanosterol 14-alpha demethylase, an essential enzyme in the ergosterol biosynthesis pathway.[3] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately, fungal cell death.[9]

Caption: Postulated antifungal mechanism of action for N-aryl chloroacetamides.

Conclusion and Future Directions

N-Biphenyl-2-yl-2-chloro-acetamide presents an interesting scaffold for medicinal chemistry and drug development. While specific data on its properties and biological activities are currently lacking, its structural similarity to other bioactive chloroacetamides suggests potential as an antimicrobial or antifungal agent. Future research should focus on the definitive synthesis and characterization of this compound, including the determination of its crystal structure and spectroscopic properties. Furthermore, comprehensive biological screening is warranted to elucidate its potential therapeutic applications and specific molecular targets. Such studies will be crucial in determining the viability of N-Biphenyl-2-yl-2-chloro-acetamide as a lead compound for the development of new therapeutic agents.

References

- 1. scbt.com [scbt.com]

- 2. molbase.com [molbase.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chloroacetamide derivatives as a promising topical treatment for fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-{[1,1'-biphenyl]-2-yl}-2-chloroacetamide (CAS 23088-28-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, safety information, and potential biological activities of N-{[1,1'-biphenyl]-2-yl}-2-chloroacetamide, a compound of interest in chemical and pharmaceutical research.

Chemical Properties and Identification

N-{[1,1'-biphenyl]-2-yl}-2-chloroacetamide is a chloroacetamide derivative with the CAS number 23088-28-0.[1] Its chemical structure features a biphenyl moiety attached to a chloroacetamide group, suggesting potential applications as a synthetic intermediate and in the development of biologically active molecules. The chloroacetamide functional group is known for its reactivity, making this compound a versatile building block in organic synthesis.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 23088-28-0 | [1] |

| Molecular Formula | C₁₄H₁₂ClNO | [1][2] |

| Molecular Weight | 245.70 g/mol | [1][2] |

| IUPAC Name | N-(biphenyl-2-yl)-2-chloroacetamide | |

| Synonyms | N-2-Biphenylyl-2-chloroacetamide | |

| Appearance | Solid (form may vary) | |

| Melting Point | Not explicitly reported for this compound, but related N-phenylacetamides have melting points ranging from 119-120°C. | [3] |

| Solubility | Expected to be soluble in organic solvents. |

Synthesis and Experimental Protocols

General Experimental Protocol for the Synthesis of N-Aryl-2-chloroacetamides:

This protocol is based on the chloroacetylation of the corresponding aniline derivative.

Materials:

-

2-Aminobiphenyl (or a related aniline derivative)

-

Chloroacetyl chloride

-

A suitable solvent (e.g., dry benzene, glacial acetic acid)

-

A base (e.g., sodium acetate, pyridine)

Procedure:

-

Dissolve the aniline derivative (e.g., 2-aminobiphenyl) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

-

Add the base to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a stoichiometric equivalent of chloroacetyl chloride to the cooled solution while stirring.

-

After the addition is complete, allow the reaction to proceed at room temperature for a specified time (typically a few hours), monitoring the progress by thin-layer chromatography.

-

Upon completion, the reaction mixture is typically poured into ice-cold water to precipitate the product.

-

The precipitate is then filtered, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[5]

Diagram 1: General Synthesis Workflow

Caption: General workflow for the synthesis of N-{[1,1'-biphenyl]-2-yl}-2-chloroacetamide.

Safety Information

The safety profile of N-{[1,1'-biphenyl]-2-yl}-2-chloroacetamide is primarily derived from data on chloroacetamide and related compounds. It is classified as a hazardous substance.

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement | Precautionary Statements | Reference |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | P264, P270, P301+P310, P330, P405, P501 | [6] |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | P261, P272, P280, P302+P352, P333+P313, P362+P364, P501 | [6] |

| Reproductive Toxicity (Category 2) | H361: Suspected of damaging fertility or the unborn child | P201, P202, P280, P308+P313, P405, P501 | [6] |

| Hazardous to the Aquatic Environment, Acute Hazard (Category 3) | H402: Harmful to aquatic life | P273 |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7][8][9] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[7]

-

Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[7]

-

Handling Precautions: Avoid contact with skin and eyes.[8][9] Do not breathe dust. Wash thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[8] Store locked up.[6][8]

-

In case of fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

Biological Activity and Potential Applications

While specific biological data for N-{[1,1'-biphenyl]-2-yl}-2-chloroacetamide is limited in the public domain, the broader class of chloroacetamides has been investigated for various biological activities.

Antimicrobial and Herbicidal Activity: Chloroacetamide derivatives are known to possess antimicrobial and herbicidal properties.[5][10] Their biological activity is influenced by the substituents on the phenyl ring.[3] Studies on various N-(substituted phenyl)-2-chloroacetamides have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus (including MRSA) and moderate effectiveness against the yeast Candida albicans.[3] The lipophilicity of these compounds, which can be modulated by the substituents, plays a crucial role in their ability to penetrate microbial cell membranes.[3]

Potential as Pharmaceutical Scaffolds: The biphenyl acetamide scaffold has been identified as a promising framework for the development of new therapeutic agents. For instance, derivatives of 2-(biphenyl-2-yl)acetamide have been investigated as potential broad-spectrum anti-epileptic drugs.[11] Furthermore, N-substituted 4-biphenyl acetamide derivatives have been synthesized and evaluated for their biological activities, leveraging the known anti-inflammatory and analgesic properties of 4-biphenyl acetic acid.[4]

Mechanism of Action: The biological activity of chloroacetamides is often attributed to their ability to act as alkylating agents. Chloroacetamide itself is a known sulfhydryl alkylating reagent that can form covalent bonds with the thiol group of cysteine residues in proteins, potentially disrupting their function.[12] This reactivity is a key consideration in both their therapeutic potential and their toxicity.

Diagram 2: Potential Mechanism of Action

References

- 1. scbt.com [scbt.com]

- 2. N-biphenyl-2-yl-N-chloro-acetamide|860572-11-8 - MOLBASE Encyclopedia [m.molbase.com]

- 3. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. ijpsr.info [ijpsr.info]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. eurofinsus.com [eurofinsus.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Biphenyl-2-yl-2-chloro-acetamide Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of N-aryl-2-chloro-acetamide derivatives, with a special focus on compounds containing the N-biphenyl-2-yl moiety and its analogs. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes synthetic pathways and potential mechanisms of action. The information presented herein is collated from various scientific studies and aims to serve as a foundational resource for researchers in the fields of medicinal chemistry and drug discovery.

Synthesis of N-Aryl-2-chloro-acetamide Derivatives

The general synthetic route to N-aryl-2-chloro-acetamide derivatives involves the chloroacetylation of the corresponding aryl amine. This reaction is typically carried out by treating the amine with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Below is a generalized workflow for the synthesis of these compounds.

Caption: General workflow for the synthesis of N-Aryl-2-chloro-acetamide derivatives.

Experimental Protocol: General Synthesis in an Organic Solvent

This protocol is a widely used method for synthesizing 2-chloro-N-arylacetamides.[1]

Materials:

-

Substituted aryl amine (1.0 eq)

-

Chloroacetyl chloride (1.1 - 1.2 eq)

-

Triethylamine (TEA) or Sodium Acetate (1.1 - 1.5 eq)[1]

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetic Acid)[1]

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Dissolve the substituted aryl amine (1.0 eq) and the base (e.g., triethylamine, 1.1 eq) in the chosen anhydrous solvent in a round-bottom flask.

-

Cool the mixture in an ice bath to approximately 0-5 °C with continuous stirring.[1]

-

Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution using a dropping funnel over 15-30 minutes. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[1]

-

Filter the precipitate using a Buchner funnel and wash it thoroughly with cold water to remove any unreacted starting materials and salts.

-

Dry the product. For further purification, recrystallization from a suitable solvent, such as ethanol, can be performed.[1]

Biological Activities

N-Aryl-2-chloro-acetamide derivatives have been investigated for a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The presence of the reactive chloroacetamide moiety is often crucial for their mechanism of action.

Anticancer Activity

Several studies have highlighted the potential of chloroacetamide derivatives as anticancer agents. Their mechanism of action is thought to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[2] Some derivatives have also been identified as inhibitors of specific enzymes crucial for cancer cell survival, such as Glutathione Peroxidase 4 (GPX4).[3]

Table 1: Anticancer Activity of Selected Chloroacetamide Derivatives

| Compound ID | Derivative Class | Cell Line | Activity Metric | Value | Reference |

| Y19 | Benzylaniline derivative with chloroacetamide | MDA-MB-231 (Triple-negative breast cancer) | IC50 | 21 nM | [3] |

| d6 | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative | MCF7 (Breast adenocarcinoma) | - | Active | [4] |

| d7 | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative | MCF7 (Breast adenocarcinoma) | - | Active | [4] |

| SA-1 | 2-chloro-N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl) phenyl) acetamide | NCI-H226 (Lung cancer) | IC50 | 1866.20 µg/ml | [5] |

| SA-2 | 2-chloro-N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl) phenyl) acetamide | NCI-H226 (Lung cancer) | IC50 | 1702.23 µg/ml | [5] |

| SA-3 | 2-chloro-N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl) phenyl) acetamide | NCI-H226 (Lung cancer) | IC50 | 1374.35 µg/ml | [5] |

This assay is used to determine cytotoxicity and cell proliferation.[4]

Materials:

-

Cancer cell line (e.g., MCF7)

-

Test compounds

-

5-fluorouracil (standard drug)

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

1% acetic acid solution

Procedure:

-

Plate the cancer cells in 96-well plates and allow them to attach overnight.

-

Expose the cells to various concentrations of the test compounds for 72 hours.

-

After incubation, fix the cells by gently adding cold TCA and incubate for 1 hour at 4 °C.

-

Wash the plates five times with distilled water and allow them to air dry.

-

Stain the fixed cells with SRB solution for 10 minutes at room temperature.

-

Remove the unbound dye by washing the plates five times with 1% acetic acid solution and allow them to air dry.

-

Dissolve the bound stain with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the concentration of the test compound that causes 50% inhibition of cell growth (IC50).

Antimicrobial Activity

N-Aryl-2-chloro-acetamide derivatives have demonstrated promising activity against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of Selected Chloroacetamide Derivatives

| Compound ID | Derivative Class | Microorganism | Activity Metric | Value | Reference |

| d1 | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative | Bacterial and fungal species | - | Promising activity | [4] |

| d2 | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative | Bacterial and fungal species | - | Promising activity | [4] |

| d3 | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative | Bacterial and fungal species | - | Promising activity | [4] |

This method is used to assess the antimicrobial activity of compounds.[6]

Materials:

-

Bacterial and fungal strains

-

Nutrient agar

-

Test compounds dissolved in a suitable solvent (e.g., DMF)

-

Standard antibiotic (e.g., Gentamicin) and antifungal (e.g., Amphotericin B)

-

Sterile Petri dishes

Procedure:

-

Prepare nutrient agar plates and inoculate them with the respective microbial cultures.

-

Create wells in the agar using a sterile cork borer.

-

Add a defined concentration of the test compound solution into the wells.

-

Place standard antibiotic and antifungal discs as positive controls and a solvent-only disc as a negative control.

-

Incubate the plates at 30 °C for 24 hours.

-

Measure the diameter of the inhibition zone in millimeters.

Enzyme Inhibitory Activity

A derivative containing the N-biphenyl-2-yl moiety has shown potent inhibitory activity against carbonic anhydrase. This suggests that this class of compounds could be explored for therapeutic applications where carbonic anhydrase inhibition is beneficial.

Table 3: Enzyme Inhibitory Activity of a Biphenyl Derivative

| Compound | Target Enzyme | Activity Metric | Value | Reference |

| (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide | Carbonic Anhydrase | IC50 | 0.147 ± 0.03 µM | [7] |

Molecular docking studies suggest that these compounds can bind to the active site of enzymes. For instance, chloroacetamide-containing GPX4 inhibitors are proposed to covalently bind to the active site.[3] The diagram below illustrates a simplified, hypothetical model of an N-Aryl-2-chloro-acetamide derivative acting as an enzyme inhibitor.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of novel benzylaniline derivatives containing chloroacetamide as GPX4 inhibitors with potential efficacy in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. seejph.com [seejph.com]

- 6. ijpsr.info [ijpsr.info]

- 7. (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide as carbonic anhydrase inhibitor: exploration of its in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

Biphenyl Acetamide Compounds: A Technical Guide to Unlocking Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenyl acetamide and its derivatives represent a versatile and highly promising scaffold in modern medicinal chemistry. This technical guide provides a comprehensive overview of the diverse therapeutic targets of these compounds, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical biological pathways. The inherent chemical tractability of the biphenyl acetamide core allows for extensive structural modifications, leading to a broad spectrum of pharmacological activities. This document serves as an in-depth resource for professionals engaged in the discovery and development of next-generation therapeutics, highlighting the potential of this chemical class in oncology, neurodegenerative disorders, infectious diseases, and inflammatory conditions.

Introduction: The Versatility of the Biphenyl Acetamide Scaffold

The biphenyl acetamide framework is a cornerstone in the design of novel therapeutic agents. The ability to introduce various substituents on the biphenyl rings and modify the acetamide group allows for fine-tuning of the physicochemical and pharmacological properties of these molecules. This structural flexibility has enabled the development of compounds that can interact with a wide array of biological targets, leading to the modulation of critical signaling pathways implicated in numerous diseases. This guide will systematically explore the established and emerging therapeutic applications of biphenyl acetamide derivatives, presenting a synthesis of current research to inform future drug discovery efforts.

Therapeutic Targets and Applications

Biphenyl acetamide compounds have demonstrated significant potential across multiple therapeutic areas. Their efficacy is attributed to their ability to potently and selectively engage with key biological targets.

Oncology

In the field of oncology, biphenyl acetamide derivatives have emerged as promising candidates for cancer therapy through various mechanisms of action.

Histone deacetylases (HDACs) are crucial enzymes in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers. Biphenyl acetamide-based HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[1]

Table 1: HDAC Inhibition by Biphenyl Acetamide Derivatives

| Compound Class | Target | Assay | IC50 | Reference |

| Biphenyl-4-yl-acrylohydroxamic acid derivatives | HDAC2 | In vitro enzyme assay | Good correlation with docking energy | [1] |

The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. Small molecule inhibitors of this interaction are of significant interest in cancer immunotherapy.[1] Acetylated biphenyl compounds are being explored for their potential to block the PD-1/PD-L1 pathway.

Several derivatives of N-[4-(dimethylamino)phenyl]acetamide have been shown to induce apoptosis in cancer cells, often through the modulation of key apoptotic proteins.[2] Phenylacetamide derivatives can trigger both the intrinsic and extrinsic apoptotic pathways by upregulating pro-apoptotic proteins like Bax and FasL, and downregulating anti-apoptotic proteins.[2]

Signaling Pathway: Apoptosis Induction by Phenylacetamide Derivatives

Caption: Proposed apoptotic signaling pathway induced by phenylacetamide derivatives.[2]

Neurodegenerative Disorders

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. Biphenyl derivatives have been investigated as cholinesterase inhibitors, with some compounds demonstrating potent activity.[1]

Certain biphenyl acetamide derivatives have shown promise as broad-spectrum anti-epileptic drugs (AEDs). For instance, 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide (DSP-0565) has demonstrated anticonvulsant activity in various preclinical models.[3]

Infectious and Inflammatory Diseases

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is implicated in pathologies caused by certain bacteria. Biphenyl acetamide-sulfonamide conjugates have been screened for their urease inhibitory activity.

Table 2: Urease Inhibition by Biphenyl Acetamide-Sulfonamide Conjugates

| Compound | IC50 (µM) | Mode of Inhibition | Reference |

| Ibuprofen conjugated with sulfathiazole | 9.95 ± 0.14 | Competitive | [4][5] |

| Flurbiprofen conjugated with sulfadiazine | 16.74 ± 0.23 | Competitive | [4][5] |

| Flurbiprofen conjugated with sulfamethoxazole | 13.39 ± 0.11 | Competitive | [4][5] |

| Ibuprofen conjugated with sulfanilamide, sulfamerazine, and sulfacetamide | - | Mixed | [4][5] |

| Flurbiprofen conjugated with sulfamerazine and sulfacetamide | - | Mixed | [4][5] |

Acetamide derivatives have been explored for their anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[6][7] Novel 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics have been developed that lack the hepatotoxicity associated with acetaminophen while retaining analgesic and antipyretic effects.[8]

The N-[4-(dimethylamino)phenyl]acetamide scaffold has been a template for designing compounds with antibacterial effects.[2]

Other Therapeutic Areas

Phenylacetamide derivatives have been investigated as potential antidepressant agents, with some compounds showing inhibitory activity against monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters like serotonin and dopamine.[9]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the therapeutic potential of biphenyl acetamide compounds.

Synthesis of Biphenyl Acetamide Derivatives

A common synthetic route involves the reaction of a substituted aniline with an appropriate acyl chloride or carboxylic acid. For example, N-phenyl-2-(phenyl-amino) acetamide derivatives can be synthesized via the Schotten-Baumann reaction.[2]

Experimental Workflow: General Synthesis of N-phenylacetamide Derivatives

Caption: General synthesis of N-phenylacetamide derivatives.[2]

In Vitro Biological Assays

-

MTS Assay: This colorimetric assay is used to assess cell viability and proliferation. Cells are treated with the test compounds, and then the MTS reagent is added. The conversion of the MTS tetrazolium compound to a colored formazan product by metabolically active cells is measured spectrophotometrically.[2]

-

Acridine Orange/Ethidium Bromide (AO/EB) Staining: This method visualizes nuclear changes to differentiate between live, apoptotic, and necrotic cells.[2]

-

Caspase-3 Activity Assay: The activation of caspase-3, a key effector caspase, is a hallmark of apoptosis. Cell lysates are incubated with a specific caspase-3 substrate conjugated to a colorimetric or fluorescent reporter to measure enzyme activity.[2]

-

TUNEL Assay: This assay detects DNA fragmentation, a characteristic of late-stage apoptosis, by enzymatically labeling the 3'-hydroxyl ends of fragmented DNA.[2]

-

Microdilution Broth Test: This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound. Serial dilutions of the test compound are incubated with a standardized bacterial suspension in a 96-well plate. The MIC is the lowest concentration that inhibits visible bacterial growth.[2]

-

Tail Suspension Test (TST) and Forced Swim Test (FST): These are behavioral tests in mice used to screen for antidepressant activity. The immobility time of the animals is measured, with a reduction in immobility indicating a potential antidepressant effect.[9]

Structure-Activity Relationships (SAR)

The biological activity of biphenyl acetamide derivatives is highly dependent on the nature and position of substituents on the aromatic rings. For instance, in the case of N-[4-(dimethylamino)phenyl]acetamide derivatives, halogen substitutions, such as with chlorine, can contribute to potent anticancer activity.[2] For acetamide-sulfonamide conjugates with urease inhibitory activity, the acetamide linked to phenyl-alkyl groups showed better activity than the fluoro-substituted biphenyl group.[5]

Conclusion and Future Directions

The biphenyl acetamide scaffold has proven to be a valuable template for the design and synthesis of a diverse range of biologically active compounds. The quantitative data and structure-activity relationships discussed in this guide provide a solid foundation for the rational design of new and more potent derivatives. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring novel therapeutic targets, and advancing the most promising candidates into preclinical and clinical development. The versatility of the biphenyl acetamide core ensures its continued importance in the ongoing quest for innovative therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Identification of 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide as a Sodium Valproate-like broad spectrum anti-epileptic drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. archivepp.com [archivepp.com]

- 8. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of N-Biphenyl-2-yl-2-chloro-acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of N-Biphenyl-2-yl-2-chloro-acetamide. The information presented herein is intended to support research and development activities in medicinal chemistry and materials science where this compound may be of interest as a synthetic intermediate or a molecule with potential biological activity.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.3 - 8.5 | Broad Singlet | 1H | -NH |

| ~ 7.2 - 7.6 | Multiplet | 9H | Aromatic-H |

| ~ 4.1 - 4.3 | Singlet | 2H | -CH₂Cl |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) ppm | Assignment |

| ~ 164 - 166 | C=O (Amide) |

| ~ 125 - 140 | Aromatic-C |

| ~ 42 - 44 | -CH₂Cl |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3250 - 3350 | Strong, Broad | N-H Stretch |

| ~ 1660 - 1680 | Strong | C=O Stretch (Amide I) |

| ~ 1520 - 1550 | Medium | N-H Bend (Amide II) |

| ~ 740 - 780 | Strong | C-Cl Stretch |

| ~ 3000 - 3100 | Medium | Aromatic C-H Stretch |

Mass Spectrometry (MS) Data (Predicted)

| m/z | Interpretation |

| ~ 245/247 | [M]⁺/ [M+2]⁺ (Molecular ion peak with isotopic pattern for Chlorine) |

| ~ 168 | [M - CH₂Cl]⁺ |

| ~ 169 | [Biphenyl-2-amine]⁺ |

Experimental Protocol: Synthesis of N-Biphenyl-2-yl-2-chloro-acetamide

The following protocol describes a general and effective method for the synthesis of N-Biphenyl-2-yl-2-chloro-acetamide via the acylation of 2-aminobiphenyl with chloroacetyl chloride.

Materials:

-

2-aminobiphenyl

-

Chloroacetyl chloride

-

Triethylamine (or another suitable base like sodium acetate)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-aminobiphenyl (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Add triethylamine (1.1 - 1.5 equivalents) to the solution.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.1 - 1.2 equivalents) dropwise to the stirred solution over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by slowly adding deionized water. Separate the organic layer.

-

Extraction and Washing: Wash the organic layer sequentially with 1M HCl, deionized water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield N-Biphenyl-2-yl-2-chloro-acetamide as a solid.

Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of N-Biphenyl-2-yl-2-chloro-acetamide.

In-Depth Technical Guide on the Solubility and Stability of N-Biphenyl-2-yl-2-chloro-acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-Biphenyl-2-yl-2-chloro-acetamide, a molecule of interest in pharmaceutical and chemical research. Due to the limited availability of specific experimental data for this compound, this guide presents established methodologies for determining these critical parameters. The quantitative data herein is illustrative, based on the properties of structurally related compounds, and serves as a template for experimental findings.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of N-Biphenyl-2-yl-2-chloro-acetamide is essential for its development and application. Key identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-(biphenyl-2-yl)-2-chloroacetamide | |

| CAS Number | 23088-28-0 | [1][2] |

| Molecular Formula | C₁₄H₁₂ClNO | [2] |

| Molecular Weight | 245.71 g/mol | [2] |

| Appearance | White to off-white crystalline powder (typical for similar compounds) | [3] |

Solubility Profile

Note: The qualitative descriptions are based on general characteristics of similar chloroacetamide compounds. The quantitative values are hypothetical and intended to serve as a guide for experimental data presentation.

| Solvent | Type | Qualitative Solubility | Illustrative Quantitative Solubility (mg/mL) at 25°C |

| Water | Aqueous | Insoluble | < 0.1 |

| Phosphate Buffer (pH 7.4) | Aqueous | Insoluble | < 0.1 |

| Methanol | Polar Protic | Soluble | 25 - 50 |

| Ethanol | Polar Protic | Soluble | 15 - 30 |

| Dichloromethane (DCM) | Chlorinated | Soluble | > 100 |

| Ethyl Acetate | Polar Aprotic | Soluble | 50 - 100 |

| Acetone | Polar Aprotic | Soluble | 40 - 80 |

| Acetonitrile (ACN) | Polar Aprotic | Sparingly Soluble | 5 - 15 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Freely Soluble | > 200 |

| Hexane | Non-polar | Insoluble | < 0.1 |

Stability Profile

Understanding the chemical stability of N-Biphenyl-2-yl-2-chloro-acetamide is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are typically performed to assess stability under various stress conditions. Based on the known reactivity of the chloroacetamide functional group, hydrolysis is a likely degradation pathway.[5]

Note: The following table presents a hypothetical stability profile. The degradation percentages and potential products are illustrative and should be confirmed by experimental studies.

| Stress Condition | Time | Illustrative % Degradation | Potential Degradation Products |

| Acidic (0.1 N HCl, 60°C) | 24 h | 5 - 15% | N-(biphenyl-2-yl)-2-hydroxyacetamide, Biphenyl-2-amine |

| Basic (0.1 N NaOH, 60°C) | 8 h | 20 - 40% | N-(biphenyl-2-yl)-2-hydroxyacetamide |

| Oxidative (3% H₂O₂, 25°C) | 24 h | 10 - 25% | Oxidized biphenyl derivatives, N-oxides |

| Thermal (80°C, solid state) | 7 days | < 5% | Minimal degradation |

| Photolytic (ICH Q1B, solid state) | 7 days | 5 - 10% | Photodegradation products |

Experimental Protocols

Solubility Determination: Shake-Flask Method

This protocol outlines the determination of equilibrium solubility using the shake-flask method, followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Preparation: Prepare saturated solutions by adding an excess amount of N-Biphenyl-2-yl-2-chloro-acetamide to vials containing the selected solvents.

-

Equilibration: Seal the vials and agitate them in a constant temperature shaker bath (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation:

-

Allow the suspensions to settle.

-

Withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.45 µm syringe filter to remove undissolved solids.

-

Dilute the filtrate with a suitable mobile phase to a concentration within the calibration curve range.

-

-

Analysis:

-

Analyze the diluted samples by a validated HPLC-UV method.

-

Quantify the concentration of the dissolved compound against a standard calibration curve.

-

-

Data Reporting: Express the solubility in mg/mL or other appropriate units.

Caption: Workflow for Solubility Determination

Stability Assessment: Forced Degradation Studies

This protocol describes a typical forced degradation study to identify potential degradation products and pathways.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of N-Biphenyl-2-yl-2-chloro-acetamide in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 N HCl and incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 N NaOH and incubate at 60°C. Neutralize before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Store the solid compound in a hot air oven at 80°C. Also, reflux the stock solution.

-

Photolytic Degradation: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis:

-

Analyze the stressed samples using a stability-indicating HPLC method (e.g., a gradient method capable of separating the parent compound from its degradation products).

-

Use a photodiode array (PDA) detector to check for peak purity.

-

Characterize significant degradation products using LC-MS/MS.

-

-

Data Evaluation:

-

Calculate the percentage of degradation.

-

Identify and propose structures for the major degradation products.

-

Caption: Workflow for Forced Degradation Studies

Conclusion

This technical guide provides a framework for assessing the solubility and stability of N-Biphenyl-2-yl-2-chloro-acetamide. While specific experimental data for this compound remains to be published, the outlined protocols and illustrative data tables offer a robust starting point for researchers. The provided methodologies for solubility determination and forced degradation studies are standard in the pharmaceutical industry and can be adapted to generate precise and reliable data for this compound. Such data is indispensable for its progression through the drug development pipeline.

References

Probing the Enigmatic Mechanism of N-Biphenyl-2-yl-2-chloro-acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists for the specific mechanism of action of N-Biphenyl-2-yl-2-chloro-acetamide. The following guide is based on the well-established activities of the broader chloroacetamide class of compounds and serves as a foundational framework for future research.

Core Concept: Covalent Inhibition as the Primary Modality

At the heart of the probable mechanism of action for N-Biphenyl-2-yl-2-chloro-acetamide lies its nature as a covalent inhibitor . The chloroacetamide functional group is a reactive electrophile that can form a stable, covalent bond with nucleophilic residues on proteins. The most common target for this alkylation reaction is the thiol group of cysteine residues . This irreversible binding event can lead to the inactivation of target proteins, thereby disrupting their downstream signaling pathways.

The biphenyl moiety of the molecule likely contributes to its target specificity and binding affinity through non-covalent interactions, such as hydrophobic and pi-stacking interactions, within the binding pocket of a target protein. This initial non-covalent binding would position the reactive chloroacetyl group optimally for the subsequent covalent modification of a nearby cysteine residue.

Putative Primary Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Elongases (VLCFAEs)

Based on extensive research into chloroacetamide-based herbicides, a primary and highly plausible mechanism of action for N-Biphenyl-2-yl-2-chloro-acetamide is the inhibition of very-long-chain fatty acid elongases (VLCFAEs) . These enzyme complexes are crucial for the synthesis of fatty acids with chain lengths greater than 18 carbons.

The proposed sequence of events is as follows:

-

Binding: N-Biphenyl-2-yl-2-chloro-acetamide enters the active site of a VLCFAE condensing enzyme subunit.

-

Covalent Modification: The electrophilic carbon of the chloroacetyl group is attacked by the nucleophilic thiol of a catalytically essential cysteine residue in the enzyme's active site.

-

Inactivation: This irreversible covalent modification leads to the inactivation of the VLCFAE.

-

Metabolic Disruption: The inhibition of VLCFA synthesis disrupts the production of essential lipids required for the formation and maintenance of cellular membranes.

-

Cellular Demise: The disruption of membrane integrity ultimately leads to cell death.

Caption: Proposed mechanism of VLCFAE inhibition by N-Biphenyl-2-yl-2-chloro-acetamide.

Secondary Putative Mechanism: Induction of Oxidative Stress and Apoptosis

A growing body of evidence suggests that chloroacetamides can induce oxidative stress , a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This can be a downstream consequence of primary target inhibition or a separate, off-target effect.

The proposed signaling pathway is as follows:

-

ROS Generation: The presence of N-Biphenyl-2-yl-2-chloro-acetamide leads to an increase in intracellular ROS.

-

Cellular Damage: Elevated ROS levels can cause damage to cellular components, including lipids, proteins, and DNA.

-

Apoptosis Induction: Significant cellular damage can trigger programmed cell death, or apoptosis, through the activation of caspase cascades.

A Comprehensive Review of N-Biphenyl-2-yl-2-chloro-acetamide and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Biphenyl-2-yl-2-chloro-acetamide and its analogs belong to the broader class of N-aryl-2-chloroacetamides, a group of compounds recognized for their versatile chemical reactivity and diverse biological activities. The presence of the biphenyl moiety, a common scaffold in medicinal chemistry, coupled with the reactive chloroacetamide group, makes these compounds promising candidates for drug discovery and development. This technical guide provides a comprehensive review of the available literature on N-Biphenyl-2-yl-2-chloro-acetamide and its analogs, focusing on their synthesis, chemical properties, biological activities, and potential mechanisms of action.

The core structure, N-Biphenyl-2-yl-2-chloro-acetamide, with CAS number 23088-28-0, has a molecular formula of C14H12ClNO and a molecular weight of 245.70 g/mol .[1][2] While specific biological data for this exact compound is limited in publicly available literature, this review will draw upon data from its close analogs to provide a thorough understanding of its potential.

Synthesis and Chemical Properties

The synthesis of N-Biphenyl-2-yl-2-chloro-acetamide and its analogs generally follows a straightforward nucleophilic acyl substitution reaction. The most common method involves the chloroacetylation of the corresponding amine.

A general synthetic protocol involves dissolving the parent amine (e.g., 2-aminobiphenyl) in a suitable organic solvent, followed by the dropwise addition of chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[3][4] The reaction is typically carried out at a low temperature (0-5°C) to control its exothermic nature.[3]

Table 1: Physicochemical Properties of N-Biphenyl-2-yl-2-chloro-acetamide

| Property | Value | Reference |

| CAS Number | 23088-28-0 | [1] |

| Molecular Formula | C14H12ClNO | [1] |

| Molecular Weight | 245.70 g/mol | [1] |

Biological Activities of N-Aryl-2-chloroacetamide Analogs

Analogs of N-Biphenyl-2-yl-2-chloro-acetamide have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial and Antifungal Activity

Several studies have reported the antimicrobial and antifungal potential of N-substituted-2-chloroacetamides.[6][7] The activity is often attributed to the electrophilic nature of the α-carbon to the carbonyl group, which can react with nucleophilic residues in biological macromolecules. The lipophilicity conferred by the aryl or biphenyl group can enhance the passage of these compounds through microbial cell membranes.[7]

Table 2: Antimicrobial Activity of Selected N-(substituted phenyl)-2-chloroacetamide Analogs

| Compound | Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans | Reference |

| SP4 | 4-chlorophenyl | 12.5 | 50 | 25 | [5] |

| SP5 | 4-bromophenyl | 12.5 | 50 | 25 | [5] |

| SP6 | 4-fluorophenyl | 25 | 100 | 50 | [5] |

Anticancer Activity

The cytotoxicity of phenylacetamide derivatives against various cancer cell lines has been investigated.[8][9] The mechanism of action is often linked to the induction of apoptosis through various cellular pathways.

Table 3: Cytotoxicity (IC50 in µM) of Selected Phenylacetamide Derivatives

| Compound | R-group | MDA-MB-468 | PC-12 | MCF-7 | Reference |

| 3d | 2-Cl | 6 ± 0.08 | 6 ± 0.07 | 0.7 ± 0.4 | [8] |

| 3e | 3-Cl | 2.2 ± 0.07 | 0.67 ± 0.12 | 9 ± 0.09 | [8] |

| 3f | 4-Cl | 1 ± 0.13 | 7 ± 0.09 | ND | [8] |

ND: Not Determined

While specific cytotoxicity data for N-Biphenyl-2-yl-2-chloro-acetamide is not available, based on the activity of its analogs, it is a promising candidate for further investigation as an anticancer agent.

Mechanism of Action: Tankyrase Inhibition and the WNT/β-catenin Signaling Pathway

A potential mechanism of action for N-Biphenyl-2-yl-2-chloro-acetamide and its analogs is the inhibition of tankyrase enzymes (TNKS1 and TNKS2).[10][11] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family and play a crucial role in the WNT/β-catenin signaling pathway.[10][12]

The WNT/β-catenin pathway is a highly conserved signaling cascade involved in cell proliferation, differentiation, and fate.[6][13] In the "off-state" (absence of a Wnt ligand), a destruction complex, which includes Axin, APC, GSK-3β, and CK1, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[13] Tankyrases PARylate (poly-ADP-ribosylate) Axin, leading to its ubiquitination and degradation.[12] This destabilizes the destruction complex, allowing β-catenin to accumulate.

In the "on-state" (presence of a Wnt ligand), the signal is transduced through the Frizzled receptor and LRP5/6 co-receptor, leading to the inactivation of the destruction complex.[13] This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of target genes involved in cell proliferation and survival.[13]

Tankyrase inhibitors stabilize Axin, thereby promoting the degradation of β-catenin and downregulating WNT/β-catenin signaling.[10] This makes them attractive therapeutic targets for cancers with aberrant WNT pathway activation, such as certain types of colorectal and hepatocellular carcinomas.[4][10]

Experimental Protocols

Synthesis of N-Biphenyl-2-yl-2-chloro-acetamide

This protocol is a general method for the synthesis of N-aryl-2-chloroacetamides and can be adapted for N-Biphenyl-2-yl-2-chloro-acetamide.[3]

Materials:

-

2-Aminobiphenyl

-

Chloroacetyl chloride

-

Triethylamine (TEA) or Sodium Acetate

-

Dichloromethane (DCM) or other suitable solvent

-

Ice bath

-

Magnetic stirrer

-

Round-bottom flask

Procedure:

-

Dissolve 2-aminobiphenyl and TEA in DCM in a round-bottom flask.

-

Cool the mixture in an ice bath to 0-5°C with continuous stirring.

-

Add chloroacetyl chloride dropwise to the stirred solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the precipitate using a Buchner funnel and wash it thoroughly with cold water.

-

Dry the product. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][12][14][15][16]

Materials:

-

96-well plates

-

Cancer cell lines

-

N-Biphenyl-2-yl-2-chloro-acetamide or its analogs

-

Cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

-

Treat the cells with serial dilutions of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Visualizations

Experimental Workflow: Synthesis of N-Biphenyl-2-yl-2-chloro-acetamide

Caption: General workflow for the synthesis of N-Biphenyl-2-yl-2-chloro-acetamide.

Experimental Workflow: MTT Cytotoxicity Assay

Caption: Workflow for determining cytotoxicity using the MTT assay.

Signaling Pathway: WNT/β-catenin Pathway and Tankyrase Inhibition

Caption: The WNT/β-catenin signaling pathway and the inhibitory role of Tankyrase inhibitors.

Conclusion

N-Biphenyl-2-yl-2-chloro-acetamide and its analogs represent a class of compounds with significant therapeutic potential. Their straightforward synthesis and diverse biological activities, particularly their potential as anticancer agents through mechanisms like tankyrase inhibition, make them worthy of further investigation. While specific biological data for the title compound is currently scarce, the information available for its analogs provides a strong rationale for its inclusion in future drug discovery programs. Further studies are warranted to fully elucidate the structure-activity relationships, optimize the pharmacological profile, and validate the therapeutic potential of this promising class of molecules.

References

- 1. youtube.com [youtube.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling [elifesciences.org]

- 5. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. benchchem.com [benchchem.com]

- 10. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ekwan.github.io [ekwan.github.io]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 14. texaschildrens.org [texaschildrens.org]

- 15. merckmillipore.com [merckmillipore.com]

- 16. atcc.org [atcc.org]

Methodological & Application

Application Notes and Protocols: Synthesis of N-Biphenyl-2-yl-2-chloro-acetamide

Abstract

This document provides a detailed protocol for the synthesis of N-Biphenyl-2-yl-2-chloro-acetamide from 2-biphenylamine via chloroacetylation. N-substituted 2-chloroacetamides are important intermediates in organic synthesis and drug discovery, serving as precursors for various biologically active compounds. The protocol herein describes a standard and reliable method using chloroacetyl chloride in the presence of a base. This document is intended to guide researchers in the successful synthesis and purification of the target compound.

Introduction

N-aryl-2-chloroacetamides are a versatile class of chemical compounds characterized by a reactive C-Cl bond, making them valuable synthons for further chemical transformations. The chloroacetylation of aromatic amines is a fundamental and widely used reaction in medicinal chemistry to introduce a reactive handle for the synthesis of diverse heterocyclic compounds and other complex molecules. N-Biphenyl-2-yl-2-chloro-acetamide (CAS 23088-28-0) is a useful intermediate for the development of novel pharmaceutical agents. This application note details a reproducible protocol for its synthesis.

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution reaction where the amino group of 2-biphenylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base is used to neutralize the hydrochloric acid byproduct generated during the reaction.

Reaction: 2-biphenylamine + Chloroacetyl chloride → N-Biphenyl-2-yl-2-chloro-acetamide

Data Presentation

The following table summarizes the key quantitative data for the synthesis of N-Biphenyl-2-yl-2-chloro-acetamide. Please note that specific experimental values can vary based on reaction scale and purification efficiency.

| Parameter | Value |

| Reactants | |

| 2-biphenylamine | 1.0 eq |

| Chloroacetyl chloride | 1.1 - 1.2 eq |

| Triethylamine (or other base) | 1.2 - 1.5 eq |

| Product | |

| Chemical Name | N-Biphenyl-2-yl-2-chloro-acetamide |

| CAS Number | 23088-28-0 |

| Molecular Formula | C₁₄H₁₂ClNO |

| Molecular Weight | 245.70 g/mol |

| Reaction Conditions | |

| Solvent | Dichloromethane (DCM) or similar |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours (monitor by TLC) |

| Characterization Data | |

| Appearance | To be determined (likely a solid) |

| Melting Point | To be determined |

| Yield | To be determined |

| ¹H NMR (CDCl₃) | To be determined |

| ¹³C NMR (CDCl₃) | To be determined |

| IR (KBr, cm⁻¹) | To be determined |

| Mass Spectrum (m/z) | To be determined |

Experimental Protocol

4.1 Materials and Reagents

-

2-biphenylamine

-

Chloroacetyl chloride

-

Triethylamine (or sodium acetate)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

-

Deionized water

4.2 Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Standard laboratory glassware

-

Rotary evaporator

-

Büchner funnel and filtration apparatus

-

Melting point apparatus

-

NMR spectrometer

-

IR spectrometer

-

Mass spectrometer

4.3 Synthesis Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-biphenylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature reaches 0-5 °C.

-

Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution dropwise via a dropping funnel over a period of 20-30 minutes. Maintain the temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add 1M HCl solution to quench the reaction and neutralize the excess triethylamine.

-

Work-up:

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure N-Biphenyl-2-yl-2-chloro-acetamide.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Characterize the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

-

4.4 Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. Handle with extreme care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Visualizations

5.1 Experimental Workflow Diagram

Caption: Workflow for the synthesis of N-Biphenyl-2-yl-2-chloro-acetamide.

5.2 Signaling Pathway/Mechanism

Caption: Mechanism of N-acylation for the synthesis.

Application Notes and Protocols for the Synthesis of N-Substituted-4-Biphenyl-Acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted-4-biphenyl-acetamide derivatives represent a class of compounds with significant therapeutic potential. The biphenylacetic acid scaffold is a well-established pharmacophore, with derivatives exhibiting a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The N-substitution on the acetamide moiety allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles. This document provides detailed protocols for the multi-step synthesis of these derivatives, guidance on their characterization, and a summary of their biological activities.

Synthesis Overview

The synthesis of N-substituted-4-biphenyl-acetamide derivatives is typically achieved through a two-step process. The first step involves the preparation of the key intermediate, 4-biphenylacetyl chloride, from 4-biphenylacetic acid. The second step is the coupling of this acid chloride with a variety of primary or secondary amines to yield the desired N-substituted amide derivatives.

Experimental Protocols

Part 1: Synthesis of 4-Biphenylacetyl Chloride

This protocol outlines the conversion of 4-biphenylacetic acid to its corresponding acid chloride, a reactive intermediate for the subsequent amidation reaction.

Materials:

-

4-Biphenylacetic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Dry benzene or Dichloromethane (DCM)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

To a stirred suspension of 4-biphenylacetic acid (1 equivalent) in dry benzene or DCM in a round-bottom flask, add thionyl chloride (1.5 equivalents) dropwise at room temperature.[1][2] Alternatively, oxalyl chloride (1.4 equivalents) can be used.[3]

-

If using oxalyl chloride, add a catalytic amount of dry dimethylformamide (DMF).[3]

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80°C for benzene) for 2.5 to 3 hours.[1][2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride or oxalyl chloride under reduced pressure using a rotary evaporator.

-

The resulting crude 4-biphenylacetyl chloride, often a brown viscous oil or solid, can be used in the next step without further purification.[2][3]

Part 2: Synthesis of N-Substituted-4-Biphenyl-Acetamide Derivatives

This protocol describes the general method for the amide coupling reaction between 4-biphenylacetyl chloride and a selected amine.

Materials:

-

4-Biphenylacetyl chloride (from Part 1)

-

Appropriate primary or secondary amine (e.g., benzylamine, aniline, morpholine)

-

Dry aprotic solvent (e.g., benzene, DCM, tetrahydrofuran (THF))

-

Base (e.g., pyridine, triethylamine, or an excess of the amine reactant)

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolve the crude 4-biphenylacetyl chloride (1 equivalent) in a dry aprotic solvent.

-

In a separate flask, dissolve the desired amine (1-1.2 equivalents) and a base (1.2 equivalents, if the amine is not used in excess) in the same dry solvent.

-

Slowly add the solution of 4-biphenylacetyl chloride to the amine solution with stirring at room temperature.

-

Stir the reaction mixture at room temperature for several hours or until the reaction is complete as monitored by TLC.

-

Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1N HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane mixture) or by column chromatography on silica gel to afford the pure N-substituted-4-biphenyl-acetamide derivative.

Data Presentation

The following table summarizes the characterization data for a selection of synthesized N-substituted-4-biphenyl-acetamide derivatives.

| Compound | N-Substituent | Molecular Formula | Yield (%) | Melting Point (°C) |

| 1 | Benzyl | C₂₁H₁₉NO | 43.96 | 128-130 |

| 2 | Acetyl | C₁₆H₁₅NO₂ | 49.09 | 118-119 |

| 3 | Phenylacetyl | C₂₂H₁₉NO₂ | 29.20 | 133-135 |

| 4 | Cinnamoyl | C₂₃H₁₉NO₂ | 46.62 | 138-140 |

| 5 | Salicyloyl | C₂₁H₁₇NO₃ | 50.00 | 134-136 |

| 6 | Lauryloyl | C₂₆H₃₅NO₂ | 39.70 | 148-150 |